1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
Brand Name: Vulcanchem
CAS No.: 776-40-9
VCID: VC7923248
InChI: InChI=1S/C8H4Br2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
SMILES: C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br
Molecular Formula: C8H4Br2F4
Molecular Weight: 335.92 g/mol

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

CAS No.: 776-40-9

Cat. No.: VC7923248

Molecular Formula: C8H4Br2F4

Molecular Weight: 335.92 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene - 776-40-9

Specification

CAS No. 776-40-9
Molecular Formula C8H4Br2F4
Molecular Weight 335.92 g/mol
IUPAC Name 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
Standard InChI InChI=1S/C8H4Br2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
Standard InChI Key WTBYGXCRADGSLY-UHFFFAOYSA-N
SMILES C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br
Canonical SMILES C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br

Introduction

Synthetic Routes

The compound is synthesized via halogenation of tetrafluorobenzene derivatives. A notable method involves bromination of 2,3,5,6-tetrafluoroxylene using bromine in the presence of a Lewis acid catalyst . Alternative routes include nucleophilic substitution reactions on pre-functionalized fluorinated benzenes.

Polymerization Applications

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a precursor for poly(2,3,5,6-tetrafluoro-para-phenylene vinylene) (PTFPPV), a conjugated polymer investigated for its electronic properties . Polymerization typically employs sodium hydride (NaH) to eliminate HBr, forming vinylene (-CH=CH-) linkages:

2 MonomersNaHPTFPPV+2HBr\text{2 Monomers} \xrightarrow{\text{NaH}} \text{PTFPPV} + 2 \text{HBr} \uparrow

Table 2: Polymerization Outcomes

ParameterObservationSource
Molecular Weight (Mn)<5,000 Da
Band Gap~3 eV (absorption onset: 400 nm)
Conductivity Post-DopingNo significant increase
  • Electronic and Optical Properties
    PTFPPV derived from this monomer exhibits a band gap of 3 eV, as determined by UV-Vis-NIR spectroscopy . This wide band gap classifies it as a semiconductor, though doping with agents like nitrosonium hexafluorophosphate (NOPF₆) or sodium naphthalide failed to enhance conductivity . Theoretical studies attribute this to limited interchain charge transport and steric hindrance from fluorine atoms .

  • Safety and Handling
    The bromomethyl groups render the compound highly reactive and toxic. Key safety considerations include:

  • Toxicity: Alkylating agent; potential carcinogen.

  • Storage: Stable under inert atmospheres at −20°C .

  • Handling: Use gloves, goggles, and fume hoods to avoid exposure .

  • Industrial and Research Relevance

Future Directions

Ongoing research aims to optimize polymerization conditions to achieve higher molecular weights and explore co-polymer systems for organic electronics . Modifying the fluorine substitution pattern or introducing electron-donating co-monomers could reduce the band gap for photovoltaic applications.

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